methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine. This is achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Carbamimidamido Group Introduction: The benzodioxin-6-ylamine is then reacted with cyanamide under basic conditions to introduce the carbamimidamido group.
Pyrimidine Ring Formation: The intermediate is further reacted with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, under controlled conditions to form the pyrimidine ring.
Esterification: Finally, the compound is esterified with methyl acetate in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbamimidamido group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its functional groups allow for potential use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxin moiety can engage in π-π stacking interactions, while the carbamimidamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-methoxypyrimidin-4-yl}acetate
- Ethyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
Uniqueness
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is unique due to the specific combination of functional groups it possesses. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N5O5 |
---|---|
Molecular Weight |
359.34 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C16H17N5O5/c1-24-14(23)8-10-7-13(22)20-16(19-10)21-15(17)18-9-2-3-11-12(6-9)26-5-4-25-11/h2-3,6-7H,4-5,8H2,1H3,(H4,17,18,19,20,21,22) |
InChI Key |
KEWBMJXRHOFATB-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.